molecular formula C20H20N4O2 B2740852 7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109090-19-7

7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2740852
CAS No.: 2109090-19-7
M. Wt: 348.406
InChI Key: NEYCONHNZUGSNZ-UHFFFAOYSA-N
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Description

7-[(3-Methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazine derivative synthesized via a three-step protocol involving amide formation, pyrazine ring closure, hydrolysis, and dehydration . Its core structure consists of a fused pyrazole-pyrazinone scaffold, with a 3-methoxybenzylamino substituent at position 7 and a phenyl group at position 2.

Properties

IUPAC Name

7-[(3-methoxyphenyl)methylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-9-5-6-14(10-16)12-21-19-13-22-20(25)18-11-17(23-24(18)19)15-7-3-2-4-8-15/h2-11,19,21H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYCONHNZUGSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the phenyl and 3-methoxybenzyl groups. Common reagents used in these steps include hydrazine derivatives, phenylhydrazine, and various benzyl halides. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Preliminary studies indicate that 7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit significant anticancer activity. Research has shown that compounds in the pyrazolo series can inhibit tumor cell proliferation by modulating various signaling pathways involved in cell growth and survival. For instance, studies on lung cancer (A549) and breast cancer (MCF-7) cell lines demonstrated notable cytotoxicity with IC50 values suggesting effectiveness as a lead compound for developing new anticancer agents.

2. Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation. This aligns with findings from related compounds in the pyrazolo family that have shown promise in reducing inflammatory markers in vitro .

3. Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties against various bacterial strains. The compound's structure suggests it could interact with bacterial enzymes or receptors, leading to inhibition of growth. In vitro studies have reported moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, which could be further explored for developing new antibiotics .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Activity Study : A recent investigation into its effects on A549 and MCF-7 cells demonstrated significant inhibition of cell viability with a focus on understanding the mechanism through which it induces apoptosis in cancer cells .
  • Anti-inflammatory Research : A study aimed at evaluating its effect on cytokine production in macrophages showed promising results that warrant further exploration in vivo to establish its efficacy as an anti-inflammatory agent .
  • Antimicrobial Efficacy Assessment : A comparative study evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing that certain modifications to the pyrazolo structure enhanced antibacterial activity significantly .

Mechanism of Action

The mechanism by which 7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects is likely related to its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and pharmacological properties of analogous dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives:

Compound Name Substituents Biological Activity Pharmacological Data References
7-[(3-Methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 3-Methoxybenzylamino (position 7), phenyl (position 2) Not explicitly reported; inferred anticancer potential based on structural analogs N/A
5-Alkyl-2-ferrocenyl derivatives (e.g., 8d, 8e, 8f) Ferrocenyl (position 2), alkyl (position 5) Induces apoptosis in A549 lung cancer cells via ROS and integrin β4 upregulation IC50: ~12–15 μM in A549 cells
(R)-6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Isopropyl (position 6) Neurological applications as mGluR2 negative allosteric modulators (NAMs) UPLC-MS: m/z 180 [M + H]+; yield: 100%
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[...]-one Methylsulfonylmethyl (position 7), 2-ethoxyphenyl (position 2) Synthetic intermediate; no explicit biological data Yield: 69%; m.p.: 198°C; HPLC purity >99%
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Nitro (position 2), methyl (position 5) No biological data; nitro group may enhance reactivity Molecular formula: C7H8N4O3; ChemSpider ID: 29358349

Key Findings

Anticancer Activity: Ferrocenyl derivatives (e.g., 8d, 8e, 8f) demonstrate potent apoptosis induction in A549 lung cancer cells, with IC50 values comparable to clinical chemotherapeutics . The 3-methoxybenzylamino substituent in the target compound may similarly enhance ROS-mediated cytotoxicity, though experimental validation is required. Substitutions at position 2 (e.g., phenyl, ferrocenyl) are critical for bioactivity, as they influence cellular uptake and target binding .

Neurological Applications: (R)-6-Isopropyl derivatives act as mGluR2 NAMs, suggesting the pyrazolo[1,5-a]pyrazinone scaffold is adaptable for central nervous system (CNS) drug design . The 3-methoxybenzylamino group in the target compound may confer distinct pharmacokinetic properties, such as blood-brain barrier penetration.

Synthetic Accessibility :

  • The target compound shares a synthesis pathway with other derivatives via one-pot amide formation and cyclization . In contrast, methylsulfonylmethyl-substituted analogs require column chromatography for purification, reducing scalability .

Structure-Activity Relationships (SAR): Position 2: Aromatic groups (phenyl, ferrocenyl) enhance anticancer activity, while ethoxyphenyl groups are inert . Position 7: Polar substituents (e.g., methoxybenzylamino) may improve solubility but require optimization for bioavailability.

Biological Activity

The compound 7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_{4}O, and it has a molecular weight of 320.39 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazin core which is known for its diverse pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by triggering reactive oxygen species (ROS) accumulation and activating caspases involved in the apoptotic pathway. Specifically, it has shown effectiveness against triple-negative breast cancer (TNBC) cell lines, with IC50 values in the low micromolar range (0.25 to 0.49 µM) .
  • Mechanism of Action : The mechanism involves mitochondrial depolarization, DNA fragmentation, and cell cycle arrest at the S and G2 phases. Transcriptomic analyses revealed that treatment with this compound modulates genes associated with apoptosis and oxidative stress .

Anti-inflammatory Properties

In addition to its anticancer effects, compounds similar to this compound have been studied for their anti-inflammatory properties . They act as selective antagonists of adenosine receptors, which are implicated in various inflammatory processes .

Data Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in TNBC cells
CytotoxicityIC50 values: 0.25 - 0.49 µM
Mechanism of ActionROS accumulation, caspase activation
Anti-inflammatorySelective A3 receptor antagonism

Case Studies

Several case studies have focused on the biological activity of pyrazole derivatives:

  • Study on TNBC : A study identified a potent pyrazole derivative that showed promising results in inhibiting cell proliferation and inducing apoptosis in TNBC cell lines through ROS-mediated pathways .
  • Adenosine Receptor Study : Another research effort explored the anti-inflammatory potential of similar compounds by examining their effects on adenosine receptors in rat brain membranes, highlighting their potential therapeutic applications in inflammatory diseases .

Q & A

Q. What strategies improve solubility for in vivo applications?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters at position 4, hydrolyzed in serum to the active metabolite .
  • Nanoparticle formulation : PEG-PLGA encapsulation enhances bioavailability, as tested for ferrocenyl derivatives .

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